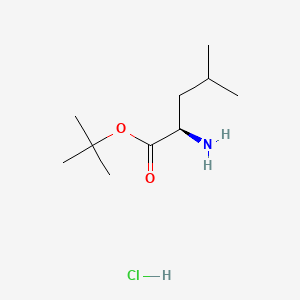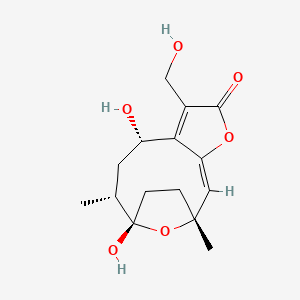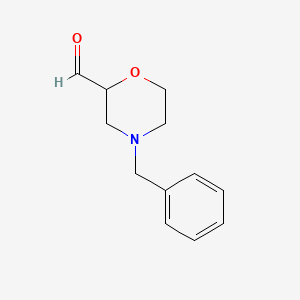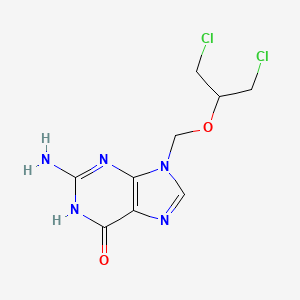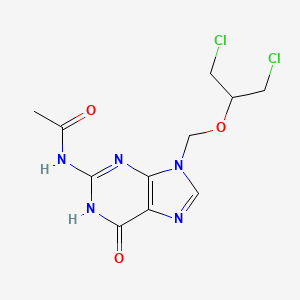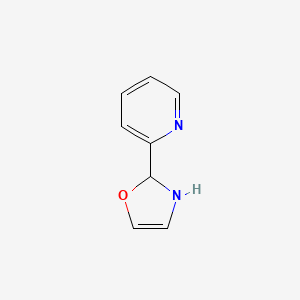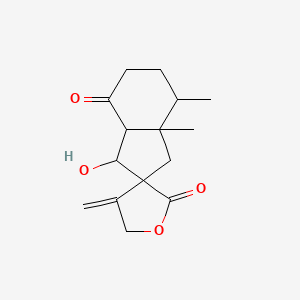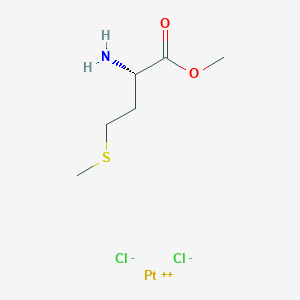![molecular formula C21H30O2 B591239 (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol CAS No. 19913-33-8](/img/structure/B591239.png)
(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol is a unique chemical with the linear formula C21H30O2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It has a molecular weight of314.46 . The SMILES string representation of the molecule is C[C@]12CCC@HCC1=CC[C@@H]3[C@@H]2CC[C@@]4(C)[C@H]3CC[C@@]4(O)C#C .
Scientific Research Applications
Phenanthrenes in Plant Secondary Metabolism
Phenanthrenes are a group of natural products derived from plants, exhibiting a wide range of biological activities. Research indicates that over 40% of the currently known naturally occurring phenanthrenes were identified in recent years, particularly from the Orchidaceae family. These compounds have been explored for their cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. Phenanthrenes like denbinobin are highlighted for their novel mechanisms of action, suggesting potential as lead compounds for developing new anticancer agents (Tóth, Hohmann, & Vasas, 2017).
Environmental and Biological Activity of Cyclopenta[c]phenanthrenes
Cyclopenta[c]phenanthrenes, a class of polycyclic aromatic hydrocarbons, have been studied for their environmental presence and biological activity, particularly concerning their potential risks in risk assessment processes. These compounds exhibit less potency in inducing gene expression compared to other known environmental hazards but have shown mutagenic activity and genotoxic properties in vitro. Their environmental behavior underlines the importance of understanding both naturally occurring and anthropogenic compounds for comprehensive risk assessments (Brzuzan, Góra, Luczynski, & Woźny, 2013).
Biodegradation of Phenanthrene by Sphingomonads
The biodegradation of phenanthrene, a low-molecular-weight polycyclic aromatic hydrocarbon, by specific bacteria such as sphingomonads is crucial in addressing environmental contamination. Sphingomonads can degrade phenanthrene in soil and sediments, showcasing the potential for bioremediation strategies to mitigate pollution from such hazardous chemicals (Waigi, Kang, Goikavi, Ling, & Gao, 2015).
Applications in Cancer Research
Phenanthrene derivatives have been extensively studied for their anticancer properties. The structural similarity of certain phenanthrenes to key biological molecules allows them to intercalate DNA and inhibit enzymes crucial for DNA synthesis, presenting them as valuable leads in chemotherapy research. Recent developments in synthetic methodologies have enabled the production of phenanthrene derivatives with potent in vitro cytotoxic activities, highlighting their potential in developing new chemotherapeutic agents (Jhingran, Laxmikeshav, Mone, Rao K, & Shankaraiah, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,13S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14-,15?,16?,17?,18?,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMRIEZOPAIGOB-PFSDFEBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C4CC[C@@H](CC4=CCC3C1CC[C@]2(C#C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


